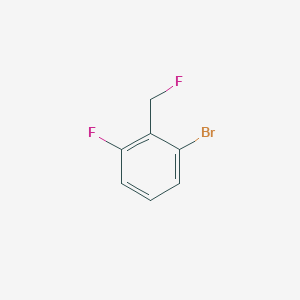

2-Bromo-6-fluorobenzyl fluoride

Description

Properties

IUPAC Name |

1-bromo-3-fluoro-2-(fluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2/c8-6-2-1-3-7(10)5(6)4-9/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKGOWUXVWUOBPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)CF)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Bromo-6-fluorobenzyl fluoride involves the bromination and fluorination of benzyl fluoride derivatives. The process typically starts with the bromination of 2-fluorotoluene to form 2-bromo-6-fluorotoluene. This intermediate is then subjected to a fluorination reaction using reagents such as hydrogen fluoride or a fluorinating agent like diethylaminosulfur trifluoride (DAST) to yield this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, the purification of the final product is achieved through techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-fluorobenzyl fluoride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation: The compound can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

Reduction: Reduction reactions can convert the compound into benzyl alcohol derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

Nucleophilic Substitution: Formation of substituted benzyl fluorides.

Oxidation: Formation of 2-bromo-6-fluorobenzaldehyde or 2-bromo-6-fluorobenzoic acid.

Reduction: Formation of 2-bromo-6-fluorobenzyl alcohol.

Scientific Research Applications

2-Bromo-6-fluorobenzyl fluoride has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Pharmaceuticals: The compound is used in the development of potential drug candidates due to its unique chemical properties.

Material Science: It is utilized in the synthesis of advanced materials with specific properties, such as polymers and resins

Mechanism of Action

The mechanism of action of 2-Bromo-6-fluorobenzyl fluoride involves its interaction with specific molecular targets. The compound can act as an electrophile in nucleophilic substitution reactions, where it forms covalent bonds with nucleophiles. The presence of bromine and fluorine atoms enhances its reactivity and selectivity in these reactions. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in various biochemical pathways .

Comparison with Similar Compounds

Table 1: Key Properties of 2-Bromo-6-fluorobenzyl Fluoride and Analogs

Functional Group Reactivity

- Benzyl Alcohol (-OH) : The hydroxyl group in 2-bromo-6-fluorobenzyl alcohol enables hydrogen bonding, increasing solubility in polar solvents. However, it is less reactive in nucleophilic substitutions compared to benzyl bromides or fluorides due to the poor leaving group ability of -OH .

- Benzyl Bromide (-Br) : 2-Bromo-6-fluorobenzyl bromide is a potent alkylating agent, widely used in palladium-catalyzed C-H arylation reactions (e.g., synthesis of dimethyl 2-(2-bromo-6-fluorobenzyl)-2-propylmalonate, 93% yield ). Bromide’s superior leaving group ability makes it more reactive than fluoride analogs.

- Benzoyl Chloride (-COCl) : The acyl chloride group in 2-bromo-6-fluorobenzoyl chloride facilitates rapid nucleophilic acyl substitutions, such as esterifications or amide formations, critical in pharmaceutical intermediates .

- Benzothiazole : The fused thiazole ring in 2-bromo-6-fluorobenzothiazole enhances aromatic stability and electronic diversity, making it valuable in agrochemical design .

Electronic and Steric Effects

- Halogen Positioning : The 2-bromo and 6-fluoro substituents create a meta-directing electronic effect, altering reactivity in electrophilic substitutions. Fluorine’s electron-withdrawing nature deactivates the ring, while bromine’s polarizability may stabilize transition states .

- Steric Considerations : Benzylamine’s -NH₂ group (2-bromo-6-fluorobenzylamine) offers nucleophilic sites for further functionalization but may introduce steric hindrance compared to smaller substituents like -F or -Br .

Q & A

Q. What are the standard synthetic routes for preparing 2-bromo-6-fluorobenzyl fluoride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves bromination of 2-fluoro-6-methylbenzene derivatives followed by fluorination or halogen exchange. One approach (adapted for analogous compounds) includes:

- Bromination: Reacting 2-fluoro-6-methyltoluene with hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) under UV light for 6–24 hours to yield 2-bromo-6-fluorobenzyl bromide .

- Fluorination: Substituting bromide with fluoride using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in polar aprotic solvents (e.g., DMF) at 80–100°C for 8–12 hours .

Key Variables: - Light exposure during bromination minimizes side reactions.

- Temperature control in fluorination prevents decomposition of reactive intermediates.

Yield Optimization: Pilot studies suggest 60–75% yield with purity >95% (HPLC) under optimized conditions .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Distinct signals for benzylic protons (δ ~4.5–5.0 ppm) and aromatic protons (δ ~7.0–7.5 ppm). Fluorine coupling (J = 8–12 Hz) splits peaks, aiding structural confirmation .

- FT-IR: Peaks at 550–600 cm⁻¹ (C-Br stretch) and 1200–1250 cm⁻¹ (C-F stretch) validate functional groups .

- Mass Spectrometry (EI-MS): Molecular ion [M]⁺ at m/z 225 (for C₇H₅BrF₂) with fragmentation patterns confirming bromide and fluoride substituents .

Advanced Research Questions

Q. How does this compound participate in palladium-catalyzed C–H activation reactions?

Methodological Answer: This compound serves as an electrophilic coupling partner in Pd(0)-catalyzed C(sp³)–H arylation. For example:

- Reaction Setup: Combine with dimethyl malonate derivatives, Pd(OAc)₂ (5 mol%), and a bidentate ligand (e.g., XPhos) in toluene at 110°C for 12 hours .

- Mechanistic Insight: Oxidative addition of the C–Br bond to Pd(0) generates a benzyl-Pd intermediate, which undergoes transmetallation and reductive elimination to form C–C bonds. Fluorine’s electron-withdrawing effect enhances electrophilicity at the benzylic position .

Data Contradiction: Some studies report lower yields (<50%) when steric hindrance from the 6-fluoro group impedes Pd coordination. Adjusting ligands (e.g., bulky SPhos) improves efficiency .

Q. What strategies resolve contradictions in reported reactivity of this compound versus its chloro analogs?

Methodological Answer: Discrepancies arise from halogen electronegativity and leaving-group ability:

- Nucleophilic Substitution: Bromine’s lower electronegativity vs. chlorine makes C–Br bonds more reactive toward SN2 mechanisms. For example, in Suzuki-Miyaura coupling, Br substituents show 20–30% higher conversion than Cl analogs under identical conditions .

- Steric Effects: The 6-fluoro group introduces steric hindrance, reducing reactivity in some cases. Computational modeling (DFT) can predict transition-state accessibility .

Validation: Compare kinetic data (e.g., rate constants for halogen exchange) across analogs to isolate electronic vs. steric contributions .

Q. How can researchers functionalize this compound to synthesize bioactive analogs?

Methodological Answer:

- Buchwald-Hartwig Amination: React with primary amines using Pd(dba)₂/XantPhos catalyst system to install amino groups at the benzylic position .

- Cross-Coupling: Suzuki-Miyaura reactions with aryl boronic acids yield biaryl derivatives (e.g., for kinase inhibitors) .

- Hydrolysis: Treat with aqueous NaOH to produce 2-bromo-6-fluorobenzyl alcohol, a precursor for esters or ethers .

Case Study: A 2025 study synthesized a morpholine derivative (4-(2-bromo-6-fluorobenzyl)morpholine) with improved CNS permeability, demonstrating utility in neuropharmacology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.